N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
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Overview
Description
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes a dimethyl-benzooxazolyl group, a methoxy group, and a nitro group attached to a benzamide backbone.
Preparation Methods
The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core Industrial production methods may employ catalysts like nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group, potentially forming amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Acylation: The benzamide backbone allows for further functionalization through acylation reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, interfering with the synthesis of RNA and protein, thereby inhibiting cell proliferation. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
2-Amino benzoxazole: Known for its antimicrobial and anticancer activities.
Benzimidazole derivatives: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Thiazole derivatives: Similar to benzoxazoles, thiazoles have diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H19N3O5 |
---|---|
Molecular Weight |
417.4g/mol |
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O5/c1-13-10-14(2)21-18(11-13)25-23(31-21)15-4-7-17(8-5-15)24-22(27)16-6-9-20(30-3)19(12-16)26(28)29/h4-12H,1-3H3,(H,24,27) |
InChI Key |
AZDSFYYZPMUXEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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